![molecular formula C12H12S2 B14476884 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene CAS No. 69639-49-2](/img/structure/B14476884.png)
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiophene ring substituted with a sulfanyl group linked to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene can be achieved through several methods. One common approach involves the reaction of 4-methylbenzenethiol with a thiophene derivative under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the thiophene ring. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group and the thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s overall activity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Methylphenyl)sulfanyl]methyl}benzene
- 2-{[(4-Methylphenyl)sulfanyl]methyl}furan
- 2-{[(4-Methylphenyl)sulfanyl]methyl}pyrrole
Uniqueness
2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties compared to other similar compounds. The sulfur atom in the thiophene ring contributes to its aromaticity and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
69639-49-2 |
|---|---|
Fórmula molecular |
C12H12S2 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfanylmethyl]thiophene |
InChI |
InChI=1S/C12H12S2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h2-8H,9H2,1H3 |
Clave InChI |
JFLBEYIKLWGASL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


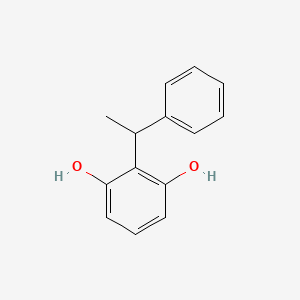

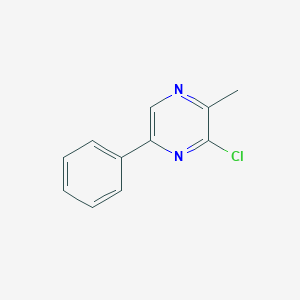

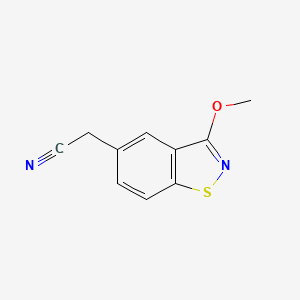


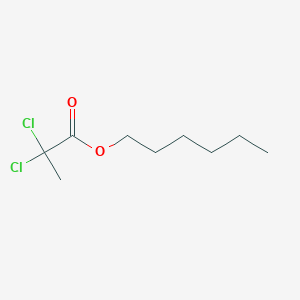
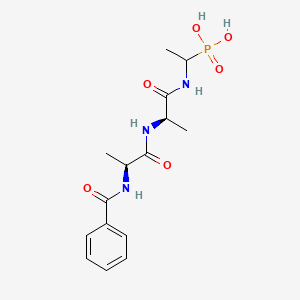
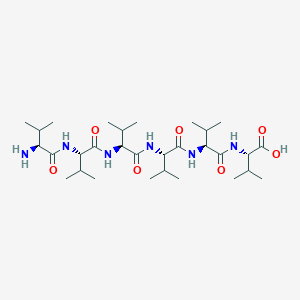


![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

